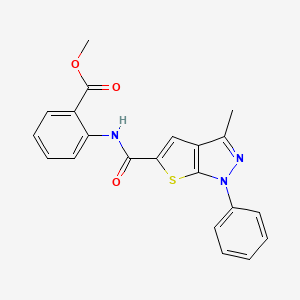

ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE

Description

"ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE" is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a methyl group at the 3-position and a phenyl group at the 1-position. The benzoate ester moiety is linked via an amide bond at the 2-position of the benzene ring.

Properties

IUPAC Name |

methyl 2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-13-16-12-18(28-20(16)24(23-13)14-8-4-3-5-9-14)19(25)22-17-11-7-6-10-15(17)21(26)27-2/h3-12H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSAEJZOIGZFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for WAY-113178 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-113178 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-113178 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the type of reaction being carried out.

Major Products Formed

The major products formed from the reactions of WAY-113178 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

WAY-113178 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

Biology: Investigated for its role in inhibiting IkB kinase-beta, which is involved in the regulation of the immune response.

Medicine: Explored for its potential therapeutic applications in treating diseases related to inflammation and immune response.

Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

WAY-113178 exerts its effects by inhibiting IkB kinase-beta. This inhibition prevents the phosphorylation and degradation of IkB, leading to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response, inflammation, and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally analogous compound identified is "ME 4-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE" (CAS 313968-24-0), which differs only in the substitution position of the benzoate ester (4- vs. 2-position) . This positional isomerism can significantly influence physicochemical properties, bioavailability, and target binding.

Comparative Data Table

| Property | ME 2-... Benzoate | ME 4-... Benzoate (CAS 313968-24-0) |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₃S | C₂₁H₁₇N₃O₃S |

| Molecular Weight | 391.452 g/mol | 391.452 g/mol |

| Substituent Position | 2- | 4- |

| CAS Registry | Not provided | 313968-24-0 |

Key Observations:

This could alter binding kinetics in enzymatic assays .

Solubility and LogP : While experimental data are absent, the 2-substituted isomer likely exhibits lower aqueous solubility due to increased molecular planarity and π-π stacking interactions, whereas the 4-substituted isomer may have improved solubility from reduced steric bulk .

Synthetic Accessibility: Both compounds share a common synthetic pathway involving thienopyrazole synthesis followed by amide coupling. However, the 2-substituted benzoate may require regioselective protection/deprotection strategies, increasing synthesis complexity .

Research Findings and Methodological Context

Crystallographic Analysis

For example:

- SHELXL : Enables precise anisotropic displacement parameter refinement, critical for resolving steric clashes in substituted benzoates .

- WinGX/ORTEP : Used to visualize molecular geometry and packing interactions, which could clarify differences in crystallinity between 2- and 4-substituted isomers .

Limitations in Available Data

The evidence lacks explicit biological or thermodynamic data (e.g., IC₅₀, melting points) for the target compound. Comparative studies with other pyrazole derivatives (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) are also absent, limiting a comprehensive structure-activity relationship (SAR) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.